2-Acetyl-6-cyanoisonicotinic acid
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Overview
Description
2-Acetyl-6-cyanoisonicotinic acid is an organic compound with the molecular formula C10H6N2O3 It is a derivative of isonicotinic acid, characterized by the presence of an acetyl group at the second position and a cyano group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-6-cyanoisonicotinic acid typically involves the cyanoacetylation of isonicotinic acid derivatives. One common method includes the reaction of isonicotinic acid with acetic anhydride and a cyano group donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-cyanoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The acetyl and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
2-Acetyl-6-cyanoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-acetyl-6-cyanoisonicotinic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules. The acetyl group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
2-Acetylisonicotinic acid: Lacks the cyano group, which may result in different reactivity and biological activity.
6-Cyanoisonicotinic acid:
Isonicotinic acid: The parent compound without any substituents, used as a reference for comparing the effects of acetyl and cyano groups.
Uniqueness: 2-Acetyl-6-cyanoisonicotinic acid is unique due to the presence of both acetyl and cyano groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives with various applications in research and industry.
Properties
Molecular Formula |
C9H6N2O3 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-acetyl-6-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c1-5(12)8-3-6(9(13)14)2-7(4-10)11-8/h2-3H,1H3,(H,13,14) |
InChI Key |
YGUCRQIQUMVUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)C(=O)O |
Origin of Product |
United States |
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